2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid
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Overview
Description
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a hydroxy-pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent reduction to yield the desired hydroxy acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Chloro-phenyl)-5-oxo-pentanoic acid.
Reduction: 2-(4-Chloro-phenyl)-5-hydroxy-pentanol.
Substitution: 2-(4-Amino-phenyl)-5-hydroxy-pentanoic acid or 2-(4-Mercapto-phenyl)-5-hydroxy-pentanoic acid.
Scientific Research Applications
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chloro-phenyl ring can engage in hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-phenyl)-5-hydroxy-pentanoic acid
- 2-(4-Fluoro-phenyl)-5-hydroxy-pentanoic acid
- 2-(4-Methyl-phenyl)-5-hydroxy-pentanoic acid
Uniqueness
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and interaction with biological targets. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound possesses a unique structure that contributes to its biological activity. Its chemical formula is C₁₁H₁₃ClO₃, characterized by a chloro-substituted phenyl group and a hydroxylated pentanoic acid chain.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. This property could be beneficial in developing new antimicrobial agents.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Free Radical Scavenging : The hydroxyl group in the structure is believed to play a significant role in its ability to neutralize free radicals.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes, thus reducing inflammation.
- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and affecting cell signaling pathways.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent .
- Anti-inflammatory Research : In a controlled experiment, the compound was shown to decrease levels of TNF-alpha and IL-6 in human cell lines exposed to inflammatory stimuli .
- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H13ClO3 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-hydroxypentanoic acid |
InChI |
InChI=1S/C11H13ClO3/c12-9-5-3-8(4-6-9)10(11(14)15)2-1-7-13/h3-6,10,13H,1-2,7H2,(H,14,15) |
InChI Key |
LDZCMBVDODZWII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCO)C(=O)O)Cl |
Origin of Product |
United States |
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